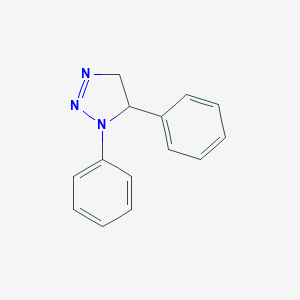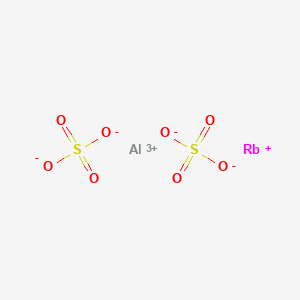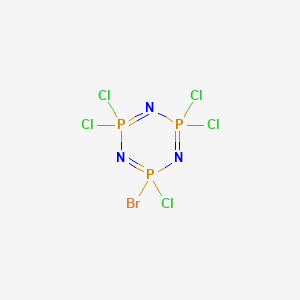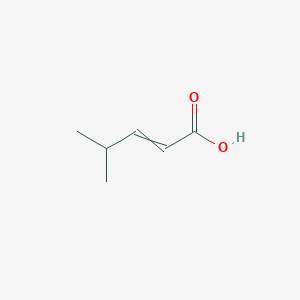
2,6-Diisocyanatonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diisocyanatonaphthalene is a chemical compound with the molecular formula C12H6N2O21. It is used for research purposes1 and is not intended for human or veterinary use1.
Synthesis Analysis
The synthesis of 2,6-Diisocyanatonaphthalene is not explicitly mentioned in the search results. However, a related compound, 2,6-dialkylnaphthalenes (2,6-DKN), is synthesized through the oxidation process to form dicarboxylic acid (2,6-NDA), which is then esterified to produce dimethyl 2,6-naphthalene dicarboxylate (2,6-NDC)2.Molecular Structure Analysis
The molecular structure of 2,6-Diisocyanatonaphthalene consists of 12 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms1. The molecular weight of this compound is 210.19 g/mol1.
Chemical Reactions Analysis
The specific chemical reactions involving 2,6-Diisocyanatonaphthalene are not detailed in the search results. However, it’s known that isocyanates, such as 1,5-NAPHTHALENE DIISOCYANATE, can react exothermically with many classes of compounds, releasing toxic gases3. Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat3.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Diisocyanatonaphthalene include a molecular weight of 210.19 g/mol1. The compound is usually in stock1. More specific properties such as boiling point, density, etc., are not provided in the search results.Safety And Hazards
The specific safety and hazards of 2,6-Diisocyanatonaphthalene are not detailed in the search results. However, workers should be aware of the potential hazards that chemicals present in their work environment5. Isocyanates, such as 1,5-NAPHTHALENE DIISOCYANATE, can cause irritation to the eyes, skin, nose, throat; respiratory sensitization, cough, pulmonary secretions, chest pain, dyspnea (breathing difficulty); and asthma6.
将来の方向性
The future directions for 2,6-Diisocyanatonaphthalene are not explicitly mentioned in the search results. However, the use of isocyanates in various industries and their potential hazards suggest that further research and development in safe handling and use, as well as potential alternatives, could be beneficial.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or experts in the field.
特性
IUPAC Name |
2,6-diisocyanatonaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O2/c15-7-13-11-3-1-9-5-12(14-8-16)4-2-10(9)6-11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSXOCIUZBBUNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=C=O)C=C1N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611575 |
Source


|
| Record name | 2,6-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisocyanatonaphthalene | |
CAS RN |
13753-49-6 |
Source


|
| Record name | 2,6-Diisocyanatonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














